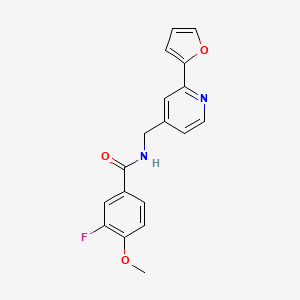

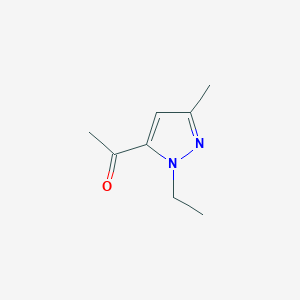

![molecular formula C24H23N5O B2433563 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2415634-67-0](/img/structure/B2433563.png)

1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine” is a complex organic molecule that contains several functional groups and rings, including a diphenylmethyl group, an imidazo[1,2-b]pyridazine ring, and a piperazine ring . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, typical modes of constructing similar heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical And Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Activity

Compounds containing the imidazo[1,2-b]pyridazine moiety, like 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine, have been synthesized and tested for various biological activities. Research by Bhatt, Kant, and Singh (2016) demonstrated that such compounds possess in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).

Antihistaminic Activity

Gyoten et al. (2003) synthesized a series of triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This research suggests potential applications in treating allergic conditions (Gyoten et al., 2003).

Antidiabetic Potential

Triazolo-pyridazine-6-yl-substituted piperazines, a related family, have been evaluated as anti-diabetic drugs. Bindu, Vijayalakshmi, and Manikandan (2019) found that these compounds inhibit Dipeptidyl peptidase-4 (DPP-4), making them potentially effective for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Hypoglycemic Activity

Research on alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines by Meurer et al. (1992) showed their ability to lower blood glucose levels in insulin-resistant mice. This indicates potential applications in managing diabetes (Meurer et al., 1992).

Antibacterial and Antifungal Properties

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds showed significant antibacterial and biofilm inhibition activities, suggesting their use in combating bacterial infections (Mekky & Sanad, 2020).

Analgesic Activity

A study by Luraschi et al. (1995) on imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides revealed significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs (Luraschi et al., 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(21-11-12-22-25-13-14-29(22)26-21)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLXFFCTYZOGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

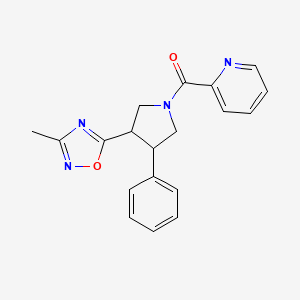

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2433480.png)

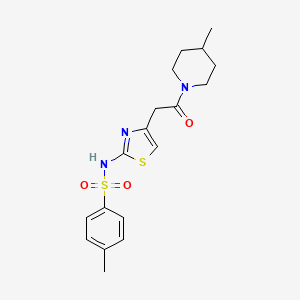

![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)

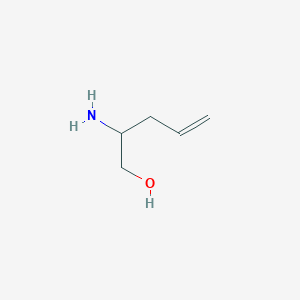

![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433487.png)

![methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433488.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2433490.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)

![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)

![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)